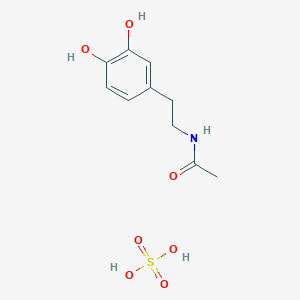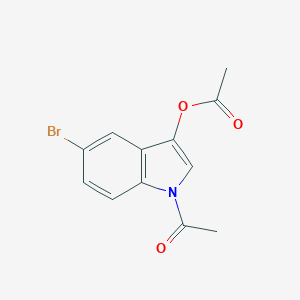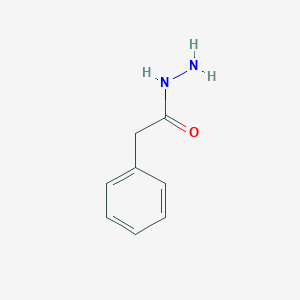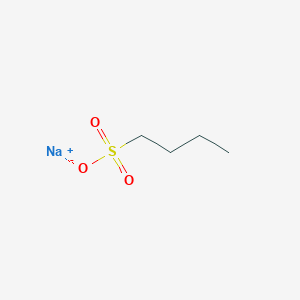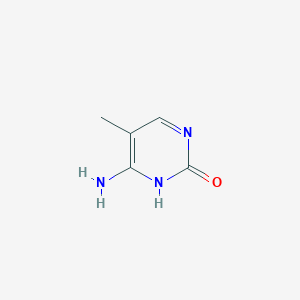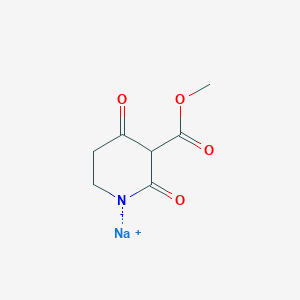
Sodium 3-(méthoxycarbonyl)-2,4-dioxopipéridin-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and dioxo groups
Applications De Recherche Scientifique
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mécanisme D'action
The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanol: A simple methoxy compound.
Dimethyl ether: Another basic methoxy compound.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A naturally occurring compound with a methoxy group.
Uniqueness
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
139122-78-4 |
|---|---|
Formule moléculaire |
C7H9NNaO4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10); |
Clé InChI |
QUDSEKWSAJLLOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |
SMILES canonique |
COC(=O)C1C(=O)CCNC1=O.[Na] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
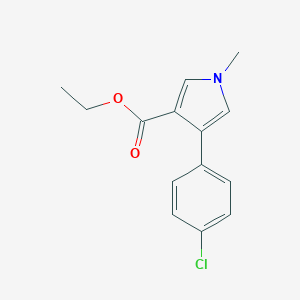

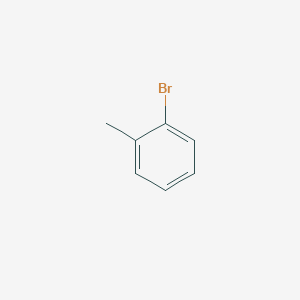
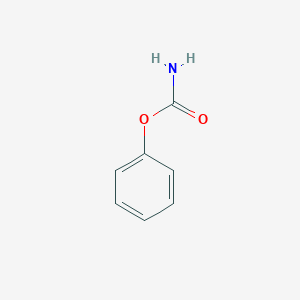
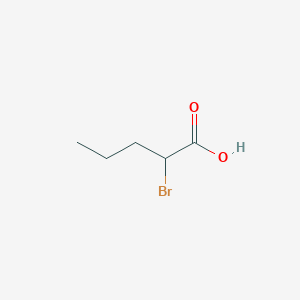

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
